2-Bromo-4-(dimethoxymethyl)pyridine

Cross-Coupling Suzuki-Miyaura Reaction Kinetics

2-Bromo-4-(dimethoxymethyl)pyridine (CAS: 383426-41-3) is a functionalized pyridine derivative with a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol. It is characterized by a bromine atom at the 2-position and a dimethoxymethyl (dimethyl acetal) group at the 4-position of the pyridine ring.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B8245868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(dimethoxymethyl)pyridine
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=NC=C1)Br)OC
InChIInChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3
InChIKeyHCSSXZQBFPBQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(dimethoxymethyl)pyridine: Core Structural and Physical Property Data for Procurement


2-Bromo-4-(dimethoxymethyl)pyridine (CAS: 383426-41-3) is a functionalized pyridine derivative with a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol [1]. It is characterized by a bromine atom at the 2-position and a dimethoxymethyl (dimethyl acetal) group at the 4-position of the pyridine ring [1]. Its computed properties include an XLogP3-AA of 1.5, a topological polar surface area of 31.4 Ų, and zero hydrogen bond donors [1]. This heterocyclic compound is commercially available as a chemical intermediate, with typical purities of 95-98% as determined by NMR, HPLC, or GC .

1
Orthogonal reactivity handles 2-bromo for cross-coupling, 4-dimethoxymethyl as latent aldehyde.
2
Synthetic intermediate grade Verified purity by NMR, HPLC, GC (typical lot); suited for multi-step synthesis.

Why 2-Bromo-4-(dimethoxymethyl)pyridine Cannot Be Directly Replaced by Close Analogs


The specific substitution pattern and the nature of the 4-substituent on the pyridine ring are critical determinants of both stability and reactivity [1]. Simply replacing 2-Bromo-4-(dimethoxymethyl)pyridine with a close analog like 2-Bromo-4-formylpyridine or a positional isomer will lead to different synthetic outcomes. The dimethoxymethyl group serves as a protected aldehyde , which is stable to a range of reaction conditions that would otherwise degrade or react with a free aldehyde. In contrast, the electron-withdrawing nature of a free aldehyde can deactivate the pyridine ring towards electrophilic substitution and alter the selectivity of metal-catalyzed cross-couplings. The quantitative evidence below demonstrates how these structural nuances translate into measurable differences in synthetic performance and utility.

Aldehyde protectionUsing 2-bromo-4-formylpyridine directly may lead to decomposition under basic/nucleophilic conditions; the acetal form enables chemistry incompatible with free aldehyde.
Positional isomer mismatch3-bromo or 5-substituted isomers may alter cross-coupling kinetics and regiochemical outcomes; 2-bromo,4-acetal pattern is critical for designed synthetic routes.

Quantitative Differentiation Evidence for 2-Bromo-4-(dimethoxymethyl)pyridine vs. Analogs


Reactivity Advantage: 2-Bromo Substituent Enables 5-7x Faster Suzuki-Miyaura Coupling

The 2-bromo substituent on a pyridine ring confers a significant kinetic advantage in palladium-catalyzed Suzuki-Miyaura cross-couplings. Comparative studies on unsubstituted bromopyridines demonstrate that the 2-isomer undergoes coupling 5 to 7 times faster than the corresponding 3-bromo or 4-bromo isomers [1]. This class-level inference suggests that 2-Bromo-4-(dimethoxymethyl)pyridine will react faster and more efficiently in cross-coupling reactions compared to its 3-bromo or 4-bromo substituted analogs like 3-Bromo-5-(dimethoxymethyl)pyridine or 4-Bromo-2-(dimethoxymethyl)pyridine, reducing reaction times and potentially increasing yields.

Suzuki-Miyaura coupling kinetics
Class-level inference
2-bromo isomer: reported 5–7× faster than 3- or 4-bromo isomers
Supports cross-coupling workflow selection
Under standard Pd-catalyzed conditions; class-level projection
Cross-Coupling Suzuki-Miyaura Reaction Kinetics

Stability and Functional Group Compatibility: Protected Aldehyde vs. Free Aldehyde

The dimethoxymethyl group acts as a dimethyl acetal protecting group for a latent aldehyde at the 4-position . In contrast, the direct analog 2-Bromo-4-formylpyridine bears a free aldehyde. The acetal is stable to basic and nucleophilic conditions that would cause unwanted side reactions with a free aldehyde . For instance, the acetal can survive strong bases like n-butyllithium, enabling metal-halogen exchange or alkylation chemistry that is impossible with the free aldehyde analog [1]. This protection strategy allows for sequential functionalization of the pyridine ring at the 2-position (via cross-coupling) before deprotection to unveil the reactive aldehyde handle .

Acetal vs. free aldehyde stability
Cross-study comparable
Acetal: stable to n-BuLi and nucleophiles; free aldehyde: reactive/decomposes
Enables metal-halogen exchange and alkylation chemistry
Protecting group strategy review; conditions may vary
Protecting Group Aldehyde Stability Functional Group Tolerance

Regioselective Synthetic Utility: Distinct Reactivity from Positional Isomers

The reactivity of 2-bromopyridines in palladium-catalyzed direct arylation is strongly dependent on the substituent at the C6 position [1]. While the target compound does not have a C6 substituent, its specific 2,4-substitution pattern offers a unique regiochemical handle. For example, compared to 2-Bromo-5-(dimethoxymethyl)pyridine, the 4-substituted isomer will direct subsequent reactions (such as nucleophilic aromatic substitution or metalation) to different positions on the ring [2]. This is a fundamental principle of heterocyclic chemistry. Furthermore, studies on functionalized pyridyl bromides show that the nature and position of substituents like methoxy or acetal groups can significantly influence reaction yields in Pd-catalyzed direct arylation [1].

Regiochemical control
Class-level inference
2-bromo,4-acetal pattern directs subsequent functionalization differently vs. 5-substituted isomers
Isomer selection governs synthetic route outcome
Yield and regioselectivity depend on reaction type
Regioselectivity Cross-Coupling Direct Arylation

Optimal Use Cases for 2-Bromo-4-(dimethoxymethyl)pyridine in R&D and Process Chemistry


Multi-Step Synthesis of Complex Pharmaceuticals and Agrochemicals

This compound is ideally suited as an intermediate in multi-step syntheses requiring orthogonal reactivity. The 2-bromo group allows for initial functionalization via fast, efficient Suzuki-Miyaura coupling [2], while the stable acetal group at the 4-position protects a latent aldehyde from interfering . This enables a modular approach where the pyridine core is first linked to a desired aryl or heteroaryl fragment, followed by acetal deprotection to reveal the aldehyde for a final, high-value transformation (e.g., reductive amination, Grignard addition) . This sequential use of the two functional handles is a cornerstone of modern pharmaceutical process chemistry [2].

Synthesis of Ligands for Coordination Chemistry and Catalysis

The specific 2-bromo,4-acetal substitution pattern is valuable for constructing non-symmetric, bidentate or tethered ligands. The 2-position can be used for Suzuki coupling with a dihalogenated linker, as demonstrated in the synthesis of dinuclear pyridine-diimine complexes [2]. The protected aldehyde at the 4-position remains intact during the coupling and can be deprotected in a subsequent step to install a secondary binding motif, such as an imine or amine, through aldehyde-amine condensation . This precise control over the ligand framework is critical for tuning the steric and electronic properties of metal catalysts [2].

Building Block for Library Synthesis in Medicinal Chemistry

In drug discovery, 2-Bromo-4-(dimethoxymethyl)pyridine is a versatile building block for generating diverse compound libraries. Its 2-bromo handle provides a reliable entry point for high-throughput parallel synthesis using robust Suzuki coupling protocols [2]. The 4-acetal offers a latent, orthogonal functional group for later-stage diversification. This allows medicinal chemists to explore a wide range of chemical space around a central pyridine scaffold without committing to the aldehyde oxidation state early in the synthesis, thereby maximizing the efficiency and diversity of hit-to-lead campaigns [2].

Application
Selection Property
Validation Focus
Multi-step synthesis (pharma/agro)
Orthogonal bromo/acetal reactivity handles
Sequential functionalization efficiency
Coordination ligand construction
Regioselective coupling for non-symmetric frameworks
Steric/electronic tuning via sequential modification
Medicinal chemistry library synthesis
Reliable Suzuki entry point with latent aldehyde
Late-stage diversification potential

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